REACTION_CXSMILES
|
[NH:1]1[C:6]2C=N[O:9][CH2:10][C:5]=2[C:4](=O)[CH2:3][C:2]1=O.C[NH2:14].[C:15](=O)([O-])[NH2:16].C(=O)=O>O1CCOCC1.C(O)C>[CH3:15][NH:16][C:10](=[O:9])[C:5]1[CH:4]=[CH:3][CH:2]=[N:1][C:6]=1[NH2:14]
|
Name
|
1H-Pyrido[2,3-d]oxazin-2,4-dione
|
Quantity
|
14.96 g
|
Type
|
reactant
|
Smiles
|
N1C(CC(C2=C1C=NOC2)=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
the formed precipitate is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(N=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |